3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetan]-6-amine
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Overview
Description
3,4-Dihydro-2H-spiro[isoquinoline-1,3’-oxetan]-6-amine is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetan]-6-amine typically involves multi-step organic reactions. One common method is the Bischler-Napieralski reaction, which is used to form the isoquinoline core. This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The spiro-oxetane ring can be introduced through a subsequent cyclization step, often involving the use of a suitable diol and a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-spiro[isoquinoline-1,3’-oxetan]-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding isoquinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline analogs.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
3,4-Dihydro-2H-spiro[isoquinoline-1,3’-oxetan]-6-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of advanced materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetan]-6-amine involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors by binding to their active sites. This interaction can lead to the activation or inhibition of various biochemical pathways, influencing cellular processes such as signal transduction, gene expression, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-spiro[isoquinoline-1,4’-piperidine]
- 3,4-Dihydro-2H-spiro[isoquinoline-1,4’-piperidine]-3-one
- Spiropyrans
Uniqueness
3,4-Dihydro-2H-spiro[isoquinoline-1,3’-oxetan]-6-amine is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Unlike its analogs, the presence of the oxetane ring enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
spiro[3,4-dihydro-2H-isoquinoline-1,3'-oxetane]-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-9-1-2-10-8(5-9)3-4-13-11(10)6-14-7-11/h1-2,5,13H,3-4,6-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVIDAYBKVQGJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(COC2)C3=C1C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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